2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl-
Overview
Description
2,2’-Bipyridine, 6-(bromomethyl)-6’-methyl- is a derivative of bipyridine, a class of compounds known for their extensive use in coordination chemistry. This compound features a bromomethyl group at the 6-position and a methyl group at the 6’-position, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 6-(bromomethyl)-6’-methyl- typically involves the bromination of 6-methyl-2,2’-bipyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the methyl group, forming the desired bromomethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine, 6-(bromomethyl)-6’-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, forming new C-N, C-S, or C-O bonds.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in acidic or basic aqueous solutions at room temperature or under reflux.
Reduction: Carried out in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Produces various substituted bipyridine derivatives.
Oxidation: Yields 2,2’-bipyridine-6-carboxylic acid.
Reduction: Results in 2,2’-bipyridine, 6-methyl-6’-methyl.
Scientific Research Applications
2,2’-Bipyridine, 6-(bromomethyl)-6’-methyl- has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a metal chelator in biological systems, which can help in understanding metal ion homeostasis and toxicity.
Medicine: Explored for its role in the development of metal-based drugs, particularly in cancer therapy where metal complexes can act as cytotoxic agents.
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 6-(bromomethyl)-6’-methyl- primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with metal centers. This coordination can influence the electronic properties of the metal, affecting its reactivity and catalytic activity. In biological systems, the compound can interact with metal ions, potentially disrupting metal-dependent processes and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound, widely used as a ligand in coordination chemistry.
6,6’-Dimethyl-2,2’-bipyridine: Similar structure but with two methyl groups instead of a bromomethyl group.
6-Bromo-2,2’-bipyridine: Contains a bromine atom at the 6-position without the additional methyl group.
Uniqueness
2,2’-Bipyridine, 6-(bromomethyl)-6’-methyl- is unique due to the presence of both a bromomethyl and a methyl group, which allows for selective functionalization and diverse reactivity. This makes it a versatile intermediate for the synthesis of complex molecules and materials .
Properties
IUPAC Name |
2-(bromomethyl)-6-(6-methylpyridin-2-yl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-9-4-2-6-11(14-9)12-7-3-5-10(8-13)15-12/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZLIXVMGJIMQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC(=N2)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466985 | |
Record name | 2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96517-98-5 | |
Record name | 6-(Bromomethyl)-6′-methyl-2,2′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96517-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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